2,6-Diethylpyrazine
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including compounds like 2,6-diethylpyrazine, often involves the reaction of acetylenecarboxylic acid with amines. For example, 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives have been synthesized through reactions involving diethyl acetylenedicarboxylate and ethylenediamine or propylenediamine, showcasing a method that might be adapted for synthesizing 2,6-diethylpyrazine (Iwanami et al., 1964).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives reveals a symmetrical structure with strong intramolecular charge-transfer chromophoric systems. For instance, 2,5-diamino-3,6-dicyanopyrazine exhibits yellowish-green fluorescence in solution, indicating its potential use as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998). This analysis helps understand the electronic properties of 2,6-diethylpyrazine.
Chemical Reactions and Properties
Pyrazines, including 2,6-diethylpyrazine, undergo various chemical reactions. One such reaction is the dipolar cycloaddition, which has been demonstrated with methyl acrylate to form specific cycloaddition products, shedding light on the reactivity of the pyrazine ring (Helliwell et al., 2006).
Physical Properties Analysis
The synthesis and characterization of pyrazine derivatives provide insights into their physical properties. For example, compounds synthesized from amino acid-derived alpha-quaternary alpha-amino nitriles, including those related to pyrazines, exhibit specific crystal structures and behaviors that can be extrapolated to understand the physical properties of 2,6-diethylpyrazine (González-Vera et al., 2005).
Chemical Properties Analysis
The chemical properties of pyrazines, including 2,6-diethylpyrazine, can be inferred from studies on their synthesis, reactivity, and interaction with other chemicals. The reactivity of bipyrazines with nucleophiles, for instance, provides insight into the chemical behavior of pyrazines under various conditions (Bodar-Houillon et al., 1999).
Scientific Research Applications
Syntheses and Reactions of Some 2,5-Disubstituted Pyrazine Monoxides : This study focuses on the reactions of various substituted pyrazine monoxides, including 2,5-diethylpyrazine 1-oxide, with different chemicals. It explores the conversion of these compounds into diketopiperazines and examines their configurations (Ohta, Akita, & Hara, 1979).
Synthesis of Octacarboxytetra(2,3-pyrazino)porphyrazine : This research involves the condensation of a dicyano-5,6-diethoxycarbonylpyrazine derivative to produce water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine. These compounds have potential applications in photodynamic therapy for cancer (Kudrevich, Galpern, & Lier, 1994).
A General and Efficient Route to 6-Methyl-pyrazin-2-yl-amines : This study developed a process for synthesizing 6-methylpyrazine-2-yl-amines from 2,6-dichloropyrazine, demonstrating a method for accessing specific pyrazines efficiently (Colbon, Foster, Giles, Patel, & Singleton, 2008).
Mechanisms and Clinical Application of Tetramethylpyrazine : Tetramethylpyrazine, extracted from a traditional Chinese medicinal plant, has been used for treating cardiovascular and cerebrovascular diseases. This paper reviews its mechanisms of action, clinical status, and synthetic derivatives (Zhao, Liu, & Chen, 2016).
Effects of Tetramethylpyrazine on Functional Recovery and Neuronal Dendritic Plasticity after Experimental Stroke : This research explored the effects of tetramethylpyrazine on recovery and dendritic plasticity after stroke, indicating its potential in stroke therapy (Lin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,6-diethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOWLUANUBTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156670 | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylpyrazine | |
CAS RN |
13067-27-1 | |
Record name | 2,6-Diethylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13067-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine, 2,6-diethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1M79S9DNI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Diethylpyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.